1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine
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Overview
Description
1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both pyridine and imidazole rings, makes it a valuable target for synthetic chemists.
Preparation Methods
The synthesis of 1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the imidazole ring through a condensation reaction between an aldehyde, a benzil, and ammonium acetate under microwave-assisted conditions . The pyridine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the isobutyrylamino and isopropylbenzyl groups through amide bond formation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to increase efficiency and yield.
Chemical Reactions Analysis
1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or imidazole rings are replaced by other nucleophiles.
Scientific Research Applications
1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular pathways and targets involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the combination of pyridine and imidazole rings, which confer distinct biological activities and chemical reactivity.
Biological Activity
The compound 1-[(3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]pyrrolidine is a member of the triazolo-pyridine class and has garnered interest due to its potential biological activities. This article explores its biological activity, including antimalarial and antibacterial properties, as well as its mechanism of action and structure-activity relationships.
Molecular Characteristics
- Molecular Formula : C17H16ClFN4O2S2
- Molecular Weight : 426.9 g/mol
- CAS Number : 1115963-37-5
Structure
The compound features a complex structure that includes a triazole ring, a pyridine moiety, and a sulfonamide group, which are known to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H16ClFN4O2S2 |
Molecular Weight | 426.9 g/mol |
CAS Number | 1115963-37-5 |
Antimalarial Activity
Recent studies have indicated that derivatives of the triazolo[4,3-a]pyridine scaffold exhibit significant antimalarial activity. A library of compounds including sulfonamide derivatives was evaluated for their inhibitory effects against Plasmodium falciparum, the causative agent of malaria. Notably:
- Inhibitory Concentration (IC50) Values :
- Compounds showed IC50 values ranging from 2.24 µM to 4.98 µM against P. falciparum.
These compounds act primarily by inhibiting falcipain-2 (FP-2), a cysteine protease critical for the parasite's lifecycle, particularly during the trophozoite stage. The inhibition of FP-2 leads to the degradation of human hemoglobin, which is essential for the survival of the malaria parasite .
Antibacterial Activity
The sulfonamide functionality in triazolo-pyridine compounds has also been linked to antibacterial properties. Studies indicate that compounds with similar structures exhibit significant inhibition against various bacterial strains:
- Enzyme Inhibition :
- Compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results.
For instance, certain synthesized derivatives demonstrated IC50 values lower than that of standard drugs, indicating their potential as effective antibacterial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
- Triazole Ring : Essential for interaction with biological targets.
- Sulfonamide Group : Imparts antibacterial properties and enhances solubility.
- Chloro and Fluoro Substituents : Modulate lipophilicity and improve binding affinity.
Case Study 1: Antimalarial Efficacy
A recent study synthesized a series of triazolo-pyridine sulfonamides and tested them against P. falciparum. The most promising candidates showed:
Compound Name | IC50 (µM) |
---|---|
Compound A | 2.24 |
Compound B | 4.98 |
These results suggest that modifications in the triazole or pyridine rings can lead to enhanced antimalarial potency.
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial efficacy of similar compounds against Escherichia coli and Staphylococcus aureus. The findings revealed:
Compound Name | AChE IC50 (µM) | Urease IC50 (µM) |
---|---|---|
Compound C | 1.13 | 1.21 |
These results underscore the potential of these compounds in treating bacterial infections through enzyme inhibition.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O2S2/c18-13-5-3-6-14(19)12(13)11-26-17-21-20-16-15(7-4-10-23(16)17)27(24,25)22-8-1-2-9-22/h3-7,10H,1-2,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCNZVQFFYGGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN3C2=NN=C3SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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